8-methoxy-3-nitrochromen-2-one
Description
Significance of the Chromen-2-one (Coumarin) Scaffold in Contemporary Chemical and Biological Research
The chromen-2-one (coumarin) scaffold, a fused system of a benzene (B151609) and an α-pyrone ring, is a cornerstone in the architecture of bioactive molecules. researchgate.netfrontiersin.org First isolated from the Tonka bean in 1820, this natural product and its synthetic derivatives have garnered significant attention from the scientific community due to their vast and diverse range of biological activities. frontiersin.orgprimescholars.com The unique physicochemical properties of the coumarin (B35378) nucleus, including its planarity, lipophilicity, and the presence of a lactone group, allow it to interact effectively with various biological targets like enzymes and receptors through hydrophobic, π–π stacking, and hydrogen bonding interactions. frontiersin.orgnih.gov
The versatility of the coumarin scaffold is one of its most compelling attributes. researchgate.netas-pub.com It can be readily functionalized at multiple positions, enabling medicinal chemists to fine-tune its pharmacological profile. frontiersin.orgas-pub.com This structural adaptability has led to the development of a multitude of derivatives exhibiting a wide spectrum of therapeutic properties. nih.govresearchgate.netsciensage.info
Table 1: Reported Biological Activities of Coumarin Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticoagulant | Several coumarin derivatives are established drugs used to prevent blood clots. | frontiersin.orgnih.gov |
| Anticancer | Compounds have shown the ability to induce apoptosis, inhibit tumor progression, and modulate signaling pathways in cancer cells. | researchgate.netas-pub.cominnovareacademics.inchemmethod.com |
| Antimicrobial | The scaffold is a promising basis for developing agents against bacteria and fungi. nih.govresearchgate.netmdpi.com | frontiersin.orgresearchgate.net |
| Anti-inflammatory | Derivatives have demonstrated significant anti-inflammatory effects. | frontiersin.orgresearchgate.net |
| Antioxidant | The structure contributes to mitigating oxidative stress, a factor in many chronic diseases. | researchgate.netfrontiersin.orgas-pub.com |
| Antiviral | Certain derivatives, including those targeting HIV, have been developed. | researchgate.netchemmethod.com |
| Neuroprotective | The scaffold is explored for its potential in treating neurodegenerative diseases. | frontiersin.orgnih.gov |
The stability, low molecular weight, and synthetic accessibility of the coumarin core make it an attractive starting point in drug discovery and development. nih.govnih.gov Its continued exploration in both academic and industrial research underscores its status as a "golden scaffold" in medicinal chemistry. as-pub.com
Rationale for Focused Investigation on Nitro-Substituted Chromen-2-ones
The introduction of a nitro (-NO₂) group onto the coumarin scaffold is a strategic modification that can significantly modulate the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can enhance the reactivity and binding affinity of the parent molecule. vulcanchem.com Research into nitro-substituted coumarins is driven by the observation that this functionalization can lead to new or enhanced pharmacological effects. innovareacademics.in
The position of the nitro group on the coumarin ring is a critical determinant of the resulting compound's properties and biological activity. chemmethod.comiscientific.org For instance, the synthesis of different nitro-coumarin isomers can be controlled by reaction conditions such as temperature. chemmethod.comiscientific.orgchemmethod.com Studies have shown that the presence of one or more nitro groups can amplify the antimicrobial efficacy of the coumarin derivative. For example, a trinitro-coumarin derivative was found to be more effective against E. coli than the standard drug amoxicillin. chemmethod.comiscientific.org
Furthermore, the nitro group can serve as a synthetic handle for further chemical transformations. A common and valuable reaction is the reduction of the nitro group to an amino group (-NH₂), which opens up pathways to a wide array of other derivatives, such as 3-aminocoumarins, which are themselves biologically important intermediates. frontiersin.orgchemmethod.comresearchgate.net The investigation of nitrocoumarins is therefore a dual-pronged approach: to discover novel bioactive compounds and to create versatile intermediates for the synthesis of more complex molecular architectures. researchgate.net The cytostatic and cytotoxic nature of nitro-substituted hydroxycoumarins against tumor cells has also been a key driver for research in this area. innovareacademics.in
Positioning of 8-methoxy-3-nitrochromen-2-one as a Key Research Target and its Derivatives
Within the diverse family of nitrocoumarins, this compound (CAS No. 88184-83-2) and its related structures have emerged as specific targets of research interest. chemsrc.com The strategic placement of substituents on the chromen-2-one core—a methoxy (B1213986) group at position 8 and a nitro group at position 3—creates a unique electronic and steric environment that influences its interaction with biological systems. The methoxy group is an electron-donating group that can affect metabolic stability and binding. vulcanchem.com
Derivatives of this core structure are being actively investigated for various therapeutic applications. For example, research into 2-aryl-3-nitro-2H-chromenes, which share the nitro-substitution pattern, has identified potent anti-breast cancer agents. One study highlighted that an 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene was 36 times more potent than the standard drug etoposide (B1684455) against the MCF-7 breast cancer cell line. researchgate.net Another related compound, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC), has also shown potent anticancer activity and an ability to interact with DNA. researchgate.net
The synthesis of derivatives often involves multi-step protocols, such as the condensation of resorcinol (B1680541) derivatives to form the chromenone core, followed by the introduction of various substituents. vulcanchem.com The this compound scaffold serves as a crucial building block in creating more complex molecules with potential therapeutic value.
Table 2: Research Highlights of 8-methoxy-3-nitrochromene Derivatives
| Compound Derivative | Key Research Finding | Reference |
|---|---|---|
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | Showed high potency against breast cancer cell lines, significantly exceeding that of the standard drug etoposide. | researchgate.net |
| 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC) | Demonstrated potent anticancer activity and was found to interact with the minor groove of DNA. | researchgate.net |
| 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one | A complex derivative synthesized for pharmacological investigation, highlighting the utility of the nitro-coumarin scaffold. Note the nitro group is at position 6 in this analog. | vulcanchem.com |
The focused investigation into this compound and its analogs is a testament to the power of rational drug design, where specific structural modifications to a privileged scaffold like coumarin can lead to the discovery of highly potent and selective bioactive compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88184-83-2 |
|---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-4-2-3-6-5-7(11(13)14)10(12)16-9(6)8/h2-5H,1H3 |
InChI Key |
QNUXDVHLEIGXAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 8 Methoxy 3 Nitrochromen 2 One
Direct Synthetic Routes to 8-methoxy-3-nitrochromen-2-one
The synthesis of this compound can be achieved through various direct routes, primarily involving the construction of the chromen-2-one core with the simultaneous or subsequent introduction of the nitro and methoxy (B1213986) functionalities.
Regioselective Nitration Strategies of Chromen-2-one Precursors
A common and direct approach to this compound involves the nitration of a pre-existing 8-methoxychromen-2-one precursor. The success of this method hinges on controlling the regioselectivity of the nitration reaction to favor the introduction of the nitro group at the C3 position.
The nitration of aromatic compounds is a classic electrophilic substitution reaction, and its outcome is highly dependent on the reaction conditions. nih.govfrontiersin.org Traditional methods often employ harsh conditions, such as mixtures of strong acids, which can lead to poor selectivity and the formation of unwanted byproducts. nih.govfrontiersin.org
Modern approaches focus on optimizing conditions to achieve higher yields and regioselectivity. Key parameters that are manipulated include:
Temperature: Strict temperature control is crucial. For instance, in the nitration of related isochromenone systems, maintaining the temperature at 0°C was found to be critical for achieving high regioselectivity, as competing side reactions become more significant at higher temperatures.
Acid Concentration: The concentration of the nitrating agent, typically nitric acid, and any co-acids like sulfuric acid, plays a pivotal role. nih.govmdpi.com Dilute aqueous nitric acid has been explored as a more environmentally benign alternative to traditional mixed-acid systems. nih.govfrontiersin.org The concentration of nitric acid can be adjusted to control the reaction rate and selectivity, with higher concentrations sometimes leading to over-nitration or side reactions. umb.edu
Solvent: The choice of solvent can significantly influence the reaction's outcome. Solvents like acetic acid, acetic anhydride (B1165640), and trifluoroacetic acid have been used in the nitration of related heterocyclic compounds, with the solvent choice affecting the regioselectivity of the nitration. nih.gov For example, nitration in acetic anhydride can favor substitution at one position, while nitration in trifluoroacetic acid can lead to substitution at another. nih.gov Continuous-flow reactors have also been employed to optimize nitration processes, allowing for rapid screening of parameters and better control over the reaction. mdpi.combeilstein-journals.org
Table 1: Effect of Reaction Conditions on Nitration
| Parameter | Effect on Yield and Selectivity | Reference |
|---|---|---|
| Temperature | Lower temperatures often improve regioselectivity by minimizing side reactions. | |
| Acid Concentration | Can be optimized to control reaction rate and prevent over-nitration. | nih.govmdpi.com |
| Solvent | Influences the regioselectivity of the nitration. | nih.gov |
During the nitration of substituted chromen-2-ones, the formation of multiple nitro-isomers is a common challenge. The directing effects of the existing substituents on the aromatic ring determine the position of the incoming nitro group. The methoxy group at the C8 position is an ortho-, para-director. Therefore, nitration can potentially occur at various positions on the benzene (B151609) ring, in addition to the desired C3 position of the pyrone ring.
Controlling the formation of these isomers often involves the careful optimization of reaction conditions as described above. However, even under optimized conditions, a mixture of isomers may still be formed. Consequently, efficient separation techniques are essential.
Standard laboratory techniques for separating isomers include:
Fractional Crystallization: This method relies on the differences in solubility of the isomers in a particular solvent.
Chromatography: Techniques like column chromatography are highly effective for separating isomers based on their differential adsorption to a stationary phase. nih.gov
Adsorptive Separation: This process uses solid adsorbents that selectively adsorb one isomer over others. google.com
In some cases, a chemical modification approach is employed. For instance, a mixture of nitro-isomers can be subjected to a reaction that selectively transforms one isomer, facilitating its separation from the others. google.com For example, selective reduction of less hindered nitro groups in a mixture can convert them to amines, which can then be easily separated from the unreacted, more hindered nitro-isomers using acid-base extraction techniques. google.com
One-Pot Multi-Component Reactions for Chromene Synthesis Incorporating Nitro and Methoxy Moieties
One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical alternative to traditional multi-step syntheses. wikipedia.org These reactions involve combining three or more reactants in a single reaction vessel to form a complex product in a single operation, avoiding the need for isolation and purification of intermediates. wikipedia.org
For the synthesis of this compound and related 3-nitrochromene derivatives, several MCR strategies have been developed. A common approach involves the reaction of a substituted salicylaldehyde (B1680747) with a nitro-containing active methylene (B1212753) compound. researchgate.netresearchgate.net For instance, the reaction of 3-methoxysalicylaldehyde with a nitroacetate (B1208598) derivative (like ethyl nitroacetate or methyl nitroacetate) in the presence of a suitable catalyst can lead to the formation of the this compound skeleton in a single step. chemsrc.com
The Baylis-Hillman reaction is another powerful tool that can be employed in a one-pot synthesis of 3-nitro-2H-chromenes. researchgate.net This reaction, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to react a salicylaldehyde with a nitroalkene, followed by an in-situ cyclization and dehydration to yield the desired 3-nitrochromene. researchgate.netchim.it
Post-Synthetic Derivatization Reactions of this compound
The presence of the nitro group in this compound makes it a versatile intermediate for further chemical transformations. The nitro group can be readily converted into other functional groups, allowing for the synthesis of a wide range of derivatives.
Reductions of the Nitro Group to Amine Functionalities
One of the most common and synthetically useful transformations of the nitro group is its reduction to an amine. This conversion is significant because it transforms a strongly electron-withdrawing group into a strongly electron-donating group, which can dramatically alter the chemical and biological properties of the molecule. masterorganicchemistry.com The resulting 3-amino-8-methoxychromen-2-one is a valuable building block for the synthesis of various fused heterocyclic systems and other derivatives.
Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent often depends on the presence of other functional groups in the molecule. masterorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.com
Commonly used reducing agents include:
Catalytic Hydrogenation: This is a widely used method that employs a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com This method is generally clean and efficient.
Metal/Acid Systems: Combinations of an easily oxidized metal (like iron, tin, or zinc) with an acid (such as hydrochloric acid) are effective for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com
Other Reducing Agents: Other reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or sodium sulfide (B99878) can also be used. commonorganicchemistry.comjsynthchem.com Tin(II) chloride (SnCl₂) is a mild reducing agent that is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes | Reference |
|---|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, but can also reduce other functional groups. | commonorganicchemistry.com |
| Fe/HCl | Metal in acidic medium | A classic and cost-effective method. | masterorganicchemistry.com |
| SnCl₂ | Mild reducing agent | Useful for selective reduction in the presence of other reducible groups. | commonorganicchemistry.com |
| Zn/AcOH | Metal in acidic medium | A mild method for reducing nitro groups. | commonorganicchemistry.com |
The resulting amine can then be used in a variety of subsequent reactions, such as acylation, alkylation, or diazotization, to create a diverse library of compounds for further investigation.
Cycloaddition Reactions Involving the Chromen-2-one System
The activated double bond in 3-nitrocoumarin (B1224882) derivatives makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. These reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, provide powerful methods for constructing complex polycyclic and heterocyclic systems. researchgate.netsigmaaldrich.com For instance, 3-nitrocoumarins have been shown to react as 2π components in Diels-Alder reactions, leading to nitrotetrahydrobenzo[c]chromenones. researchgate.netsigmaaldrich.com
A particularly fruitful area of research has been the [3+2] cycloaddition of 3-nitrocoumarins with azomethine ylides. thieme-connect.comresearchgate.net These ylides, which are 1,3-dipoles, can be generated in situ from various precursors, most commonly through the decarboxylative condensation of an α-amino acid with a carbonyl compound, such as isatin (B1672199). researchgate.netnih.gov The reaction of this compound with an azomethine ylide, generated from isatin and an amino acid like sarcosine, proceeds efficiently to yield complex spiro-pyrrolidinyl-oxindole structures fused to the chromen-2-one core. researchgate.netua.es
This three-component reaction is highly convergent, assembling intricate molecular architectures in a single step. researchgate.net The process involves the reaction of the in situ generated azomethine ylide with the electron-deficient C3-C4 double bond of the this compound, which acts as the dipolarophile. thieme-connect.comresearchgate.net This methodology has been used to synthesize a variety of spiro[chromeno[3,4-c]pyrrole-1,3'-indoline] derivatives, which are of significant interest in medicinal chemistry. researchgate.net
The [3+2] cycloaddition reactions involving 3-nitrocoumarins and azomethine ylides are often characterized by high levels of selectivity. researchgate.netua.es
Regioselectivity: The reaction is typically highly regioselective. The nucleophilic carbon of the azomethine ylide attacks the C4 position of the 3-nitrocoumarin, while the other terminus of the ylide bonds to the C3 position. This regiochemistry is dictated by the electronic properties of the reactants, where the C4 carbon of the nitroalkene moiety is the most electrophilic center. researchgate.netnih.gov This selective bond formation leads exclusively to the formation of spiro[chromeno[3,4-c]pyrrolidine] systems rather than the alternative spiro[chromeno[3,4-d]pyrrolidine] isomers. researchgate.net
Stereoselectivity: The stereochemical outcome of the cycloaddition is also highly controlled. Often, a single diastereomer is obtained as the major product. researchgate.netua.es For example, the reaction of 3-nitro-2-phenyl-2H-chromenes with azomethine ylides generated from N-unsubstituted α-amino acids and isatins has been shown to be highly stereoselective. researchgate.net The approach of the azomethine ylide to the chromene double bond occurs from the less sterically hindered face, leading to a specific relative configuration of the newly formed stereocenters in the pyrrolidine (B122466) ring. researchgate.net The reaction often proceeds via an exo transition state, which is thermodynamically more stable, resulting in the formation of the corresponding exo-cycloadducts. researchgate.netnih.gov
Conjugate Addition Reactions to the Activated Double Bond
The C3-nitro group renders the C3-C4 double bond of this compound an excellent Michael acceptor. This allows for conjugate addition (or 1,4-addition) of a wide range of nucleophiles. chim.itmasterorganicchemistry.comwikipedia.org This reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation.
The general mechanism involves the attack of a nucleophile at the β-carbon (C4) of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 4-substituted-3-nitro-3,4-dihydrocoumarin derivative. masterorganicchemistry.comwikipedia.org
A variety of nucleophiles have been successfully employed in conjugate addition reactions with 3-nitrocoumarins, including:
Indoles: In the presence of a Lewis acid catalyst like Mg(OTf)₂, indoles can add to 3-nitrocoumarins to form complex dihydrocoumarin (B191007) structures. thieme-connect.comnih.gov
Carbonyl Compounds: Aldehydes and ketones, in the presence of a suitable base like proline combined with NaOAc, can undergo conjugate addition to 3-nitro-2H-chromenes, yielding trans-3-nitro-4-substituted chromanes with high diastereoselectivity. researchgate.net
Enamines: Enamines derived from ketones like cyclohexanone (B45756) or cyclopentanone (B42830) readily add to 3-nitro-2H-chromenes. chim.it
Thiophenols: Thiolates are soft nucleophiles that effectively participate in Michael additions. masterorganicchemistry.com
These reactions are often highly diastereoselective, with the incoming nucleophile typically approaching from the face opposite to the substituent at the C2 position, leading to the trans isomer as the major product. researchgate.net
Further Functionalization at Peripheral Positions of the Chromen-2-one Core
Beyond the reactions at the activated double bond, the this compound scaffold allows for functionalization at other sites, particularly on the benzofused ring. This enables the synthesis of a diverse library of derivatives with varied substitution patterns.
For example, the aromatic ring of the coumarin (B35378) system can undergo electrophilic substitution reactions. Although the nitro group is deactivating, the methoxy group is an activating group and directs electrophiles to the ortho and para positions. For instance, bromination of 8-methoxycoumarin-3-carboxylic acid occurs at the C5 position. nih.gov While this specific example lacks the C3-nitro group, it illustrates the reactivity of the benzene portion of the coumarin. Nitration of 8-nitrocoumarin has been shown to introduce a second nitro group at the C6 position. scispace.com
Furthermore, the methoxy group itself can be a point of modification. Demethylation would yield a hydroxycoumarin, which could then be subjected to various subsequent reactions, such as etherification or esterification, to introduce a wide range of functional groups. The nitro group can also be transformed; for example, its reduction leads to the corresponding 3-aminocoumarin, a valuable intermediate for the synthesis of amides and other nitrogen-containing heterocycles. chim.itmdpi.com These peripheral modifications are crucial for tuning the physicochemical and biological properties of the resulting compounds. nih.govmdpi.com
Rigorous Spectroscopic and Analytical Characterization for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 8-methoxy-3-nitrochromen-2-one provides distinct signals that correspond to each proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the following peaks are observed: A singlet appears at approximately 8.73 ppm, which is characteristic of the proton at the C4 position (H-4). The aromatic protons on the benzene (B151609) ring appear as a multiplet between 7.29 and 7.40 ppm. Specifically, the proton at C6 shows as a triplet with a coupling constant of J = 8.0 Hz at 7.40 ppm, while the protons at C5 and C7 are observed in the 7.29-7.33 ppm range. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet at 4.02 ppm. acs.org
The deshielding of the H-4 proton to a downfield chemical shift of 8.73 ppm is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group at the C3 position and the anisotropic effect of the carbonyl group in the lactone ring. The integration of these signals confirms the presence of one, three, and three protons for the C4, aromatic, and methoxy groups, respectively, which is consistent with the proposed structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | 8.73 | s (singlet) | - |
| H-6 | 7.40 | t (triplet) | 8.0 |
| H-5, H-7 | 7.29-7.33 | m (multiplet) | - |
| -OCH₃ | 4.02 | s (singlet) | - |
Solvent: CDCl₃, Frequency: 400 MHz acs.org
Complementing the proton data, the ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. In a spectrum recorded in CDCl₃ at 100 MHz, a total of ten distinct carbon signals are observed, corresponding to the ten carbon atoms in the molecule. acs.org
The carbonyl carbon (C-2) of the lactone ring is typically the most deshielded, appearing at approximately 151.5 ppm. The carbon atom bearing the nitro group (C-3) is found at around 142.6 ppm. The carbons of the aromatic ring and the vinyl group are observed in the range of 116.9 to 147.3 ppm. The signal for the methoxy carbon (-OCH₃) appears upfield at 56.5 ppm. acs.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C-2 | 151.5 |
| C-8a | 147.3 |
| C-8 | 144.6 |
| C-3 | 142.6 |
| C-4 | 135.1 |
| C-6 | 126.0 |
| C-5 | 121.5 |
| C-7 | 117.5 |
| C-4a | 116.9 |
| -OCH₃ | 56.5 |
Solvent: CDCl₃, Frequency: 100 MHz acs.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays several characteristic absorption bands that confirm the presence of its key functional groups. acs.org
A strong absorption band is observed in the region of 1717-1728 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated lactone ring. The presence of the nitro group (-NO₂) is confirmed by two distinct stretching vibrations: an asymmetric stretch typically appearing around 1572 cm⁻¹ and a symmetric stretch around 1332 cm⁻¹. The C=C double bond stretching vibrations of the aromatic ring and the pyrone ring are observed in the 1603 cm⁻¹ region. The stretching vibration of the C-O-C bond of the ether linkage is found at approximately 1091 cm⁻¹. acs.org
Table 3: FT-IR Spectroscopic Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (νₘₐₓ) in cm⁻¹ |
|---|---|---|
| C=O (lactone) | Stretching | 1728, 1717 |
| NO₂ (asymmetric) | Stretching | 1572 |
| NO₂ (symmetric) | Stretching | 1332 |
| C=C (aromatic) | Stretching | 1603 |
| C-O-C (ether) | Stretching | 1091 |
Sample preparation: KBr pellet acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For this compound, the high-resolution mass spectrum (HRMS) shows a molecular ion peak [M]⁺ with a mass-to-charge ratio (m/z) that is consistent with its molecular formula, C₁₀H₇NO₅. The calculated exact mass for this formula is 221.0324, and the experimentally found value is in close agreement, for instance, 221.0317. acs.org
The fragmentation pattern in EI-MS provides further structural confirmation. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO). For nitro-containing compounds, the loss of the nitro group (NO₂) is also a characteristic fragmentation.
Electron Capture Mass Spectrometry (EC-MS) is a soft ionization technique that is particularly sensitive to compounds with electron-withdrawing groups like the nitro group. In EC-MS, this compound would be expected to readily form a molecular anion [M]⁻. The fragmentation of this anion can also provide valuable structural information.
Electronic Absorption and Chiroptical Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. jddtonline.info The absorption of light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the types of electronic transitions available within the molecule, which are directly related to the extent of conjugation and the nature of the chromophores present.
The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the coumarin (B35378) core, which is further influenced by the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group. Generally, the coumarin scaffold itself exhibits strong absorption due to π→π* transitions. The introduction of a nitro group, a powerful chromophore, typically leads to an enhanced absorbance and a bathochromic (red) shift into the 300–400 nm range. This is a common observation in related nitrocoumarin derivatives and serves as a key indicator of successful nitration. Theoretical studies on similar molecules like 4-chloro-3-nitrocoumarin (B1585357) confirm that the lowest unoccupied molecular orbital (LUMO) is primarily located over the nitro group, indicating its role in the electronic transitions. jddtonline.info While specific absorption maxima for this compound are not detailed in the provided literature, analysis of its structure suggests that its spectrum would clearly show the electronic signature of the substituted nitrocoumarin system.
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. researchgate.netijcrar.com This phenomenon is only observed in chiral molecules, making CD spectroscopy a powerful tool for investigating the stereochemical aspects of a molecule, such as determining its absolute configuration and studying its conformational dynamics in solution. researchgate.net
The compound this compound, in its ground state, is an achiral molecule. The coumarin ring system is planar, and there are no stereogenic centers. As a result, a solution of pure this compound would not produce a CD signal. The absence of a CD spectrum confirms the absence of intrinsic chirality.
CD spectroscopy could, however, become a relevant analytical method if the molecule is placed in a chiral environment. For instance, if this compound were to bind to a chiral biological macromolecule like a protein or DNA, an induced CD spectrum might be observed. ijcrar.com Such induced signals provide information about the binding interactions and the conformation of the small molecule when it is part of a larger, chiral complex.
Chromatographic Techniques for Compound Purity and Isolation
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of coumarin derivatives, TLC is routinely employed to track the conversion of starting materials to products.
The synthesis of various 3-nitro-2H-chromenes and related coumarins has been monitored using TLC on silica (B1680970) gel plates. acs.org For example, the progress of the cyclocondensation reaction to form the coumarin ring can be followed by observing the appearance of a new spot corresponding to the product and the disappearance of the starting material spots. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of n-hexane and ethyl acetate (B1210297) is a common solvent system for this class of compounds, with the ratio adjusted to optimize the resolution of the spots on the TLC plate. acs.org Visualization is typically achieved under UV light, as the conjugated coumarin system is UV-active.
| Compound Type | Purpose | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|---|
| 2-Aryl-3-nitro-2H-chromenes | Reaction Monitoring | Silica Gel | n-hexane/Ethyl Acetate (50:1, v/v) | acs.org |
| Ethyl 8-methoxycoumarin-3-carboxylate | Reaction Monitoring | Not specified | Not specified | |
| Tetrahydrochromeno[4′,3′:2,3]indolizino[8,7-b]indoles (from nitrochromenes) | Reaction Monitoring | Not specified | Not specified |
Column chromatography is the most widely used method for the purification and isolation of compounds in a laboratory setting. This technique is essential for separating the desired product from unreacted starting materials, byproducts, and any isomers that may have formed during the reaction. The principle is similar to TLC, but it is performed on a larger scale to isolate tangible quantities of the compound.
For the purification of this compound and related nitrocoumarins, column chromatography using silica gel as the stationary phase is standard practice. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent system (mobile phase), often a gradient of ethyl acetate in hexane, is passed through the column. The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and analyzed (typically by TLC) to identify those containing the pure product. This method is particularly important for separating regioisomers, such as 6-nitro and 8-nitro isomers, which often form during the nitration of coumarin precursors.
| Compound Type | Purpose | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|---|
| 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one | Purification | Silica Gel | Ethyl Acetate/Hexane | jddtonline.info |
| 2-Aryl-3-nitro-2H-chromenes | Purification | Silica Gel (Flash) | n-hexane/Ethyl Acetate (50:1, v/v) | acs.org |
| 4-Hydroxy-7-methoxy-3-nitrocoumarin (B2685137) | Purification and Isomer Separation | Silica Gel | Ethyl Acetate/Hexane (gradient) |
In Vitro Biological Activity and Molecular Target Research
In Vitro Anticancer and Antiproliferative Activity Studies
Comprehensive searches of scientific databases did not yield specific studies on the in vitro anticancer and antiproliferative activities of 8-methoxy-3-nitrochromen-2-one. Research in this area has often focused on derivatives or analogues.
Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., MCF-7, T-47D, MDA-MB-231, A549, HeLa)
No specific data from in vitro cytotoxicity assays for this compound against the MCF-7, T-47D, MDA-MB-231, A549, or HeLa cancer cell lines were found in the available literature. Studies on related compounds include the evaluation of 8-methoxy-3-nitro-2-aryl-2H-chromene derivatives, which have shown cytotoxicity against breast cancer cell lines like MCF-7, T-47D, and MDA-MB-231. nih.govresearchgate.net For instance, a derivative, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, was reported to be significantly more potent than the standard drug etoposide (B1684455) against MCF-7 cells. nih.govresearchgate.net Another related compound, 4-hydroxy-7-methoxy-3-nitrocoumarin (B2685137), has been shown to exhibit inhibitory effects on A549 lung cancer and HeLa cervical cancer cells. However, these findings are not directly applicable to this compound.
Investigation of Apoptosis Induction in Cellular Models (e.g., Acridine Orange/Ethidium Bromide Staining, TUNEL Analysis, Caspase Activation Assays)
There is no specific research documenting the apoptosis-inducing capabilities of this compound using methods such as Acridine Orange/Ethidium Bromide (AO/EB) staining, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) analysis, or caspase activation assays.
For context, apoptosis is a form of programmed cell death characterized by specific morphological and biochemical hallmarks, including DNA fragmentation. cellsignal.com Assays to detect this process are well-established:
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of cellular morphology associated with apoptosis.
TUNEL Assay: This technique detects DNA fragmentation by labeling the terminal ends of nucleic acids. wikipedia.orgabcam.cn
Caspase Activation Assays: These assays measure the activity of caspases, which are key proteases that execute the process of apoptosis. rndsystems.comresearchgate.net
Studies on related 2-aryl-3-nitro-2H-chromene derivatives have confirmed apoptosis induction through these methods. nih.govresearchgate.net Similarly, certain 8-methoxycoumarin-3-carboxamides have been shown to activate caspase-3/7. nih.gov
Elucidation of Molecular Interactions with Biological Macromolecules
Direct studies elucidating the molecular interactions of this compound with biological macromolecules like DNA are not available.
DNA Binding Characteristics and Affinity (e.g., Groove Binding, Intercalation)
No experimental data exists that characterizes the specific DNA binding mode or affinity of this compound. DNA binding agents typically interact with the double helix via two primary non-covalent modes:
Groove Binding: Molecules fit into the minor or major grooves of the DNA. beilstein-journals.org
Intercalation: Planar molecules insert themselves between the base pairs of the DNA.
Research on other coumarin (B35378) derivatives suggests that they can interact with DNA through either intercalation or groove binding. researchgate.net Some 2-aryl-3-nitro-2H-chromenes are hypothesized to act as minor groove binders. researchgate.net A study on the closely related compound 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene investigated its interaction with DNA, but this compound is structurally distinct from a chromen-2-one. dntb.gov.ua
Mechanisms of Action Involving Intramolecular Charge Transfer for Cellular Disruption
While a potential mechanism of action for some coumarin derivatives involves intramolecular charge transfer (ICT), no studies have specifically investigated this mechanism for this compound. The ICT process, an electronic rearrangement within a molecule upon excitation, can be crucial for the biological activity of certain compounds. rsc.org For example, the cytotoxic effects of the related compound 4-hydroxy-7-methoxy-3-nitrocoumarin against cancer cells have been attributed to a mechanism involving ICT, which disrupts cellular functions.
In Vitro Antimicrobial Efficacy Assessment
There is a lack of published studies evaluating the in vitro antimicrobial efficacy of this compound against bacterial or fungal pathogens. The broader class of nitrocoumarins has been noted for its potential antimicrobial properties. researchgate.netresearchgate.net For example, 4-hydroxy-7-methoxy-3-nitrocoumarin has reported activity against Klebsiella pneumoniae. Other research has focused on different substituted 3-nitrocoumarins, showing varying degrees of antimicrobial activity. tandfonline.comsciforum.netmdpi.com However, these results cannot be directly extrapolated to this compound without specific experimental validation.
Antibacterial Activity Against Multi-Drug Resistant Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, MRSA)
The emergence of multi-drug resistant (MDR) bacteria is a significant global health concern, prompting the search for novel antimicrobial agents. psu.ac.th The 3-nitro-2H-chromene scaffold has been identified as a valuable pharmacophore in the development of new antibacterial drugs. nih.gov
Research into the antibacterial properties of this compound and related compounds has shown that the presence and position of substituents on the chromene ring play a crucial role in their activity. For instance, the introduction of a methoxy (B1213986) group at the C-8 position in fluoroquinolones has been found to enhance their bactericidal activity against Staphylococcus aureus, including strains resistant to other antibiotics. nih.govnih.gov This enhancement is particularly notable against strains with resistance mutations in topoisomerase IV. nih.gov
Studies on various 3-nitro-2H-chromene derivatives have demonstrated their potential against MDR strains. While mono-halogenated nitrochromenes exhibit moderate activity, tri-halogenated versions show potent anti-staphylococcal effects with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/mL. nih.gov Specifically, certain 2-alkyl 3-nitro-2H-chromenes have shown effectiveness against S. aureus and methicillin-resistant S. aureus (MRSA) with MIC values of 4 μg/mL. nih.gov
While direct data on this compound against Escherichia coli and Klebsiella pneumoniae is limited in the provided search results, the broader class of 2-amino-4H-chromenes has been evaluated against these and other pathogenic bacteria. researchgate.net Some of these compounds displayed notable activity, in some cases greater than the standard drug penicillin. researchgate.net The increasing prevalence of MDR E. coli and K. pneumoniae strains, some of which carry genes like blaNDM-5, underscores the urgent need for new therapeutic options. europa.euekb.egmdpi.com
Table 1: Antibacterial Activity of Selected Chromene Derivatives
| Compound/Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Tri-halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis (MDR) | 1–8 μg/mL | nih.gov |
| 2-alkyl 3-nitro-2H-chromenes | S. aureus, MRSA | 4 μg/mL (MBC) | nih.gov |
| C-8-methoxy fluoroquinolones | S. aureus | Enhanced bactericidal action | nih.gov |
| 2-amino-4H-chromenes | B. thuringiensis, E. coli, S. aureus, K. pneumonia, Salmonella Sp. | Variable, some > Penicillin | researchgate.net |
Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans)
Candida albicans is a major opportunistic fungal pathogen responsible for a range of infections, from superficial to life-threatening systemic candidiasis. nih.gov A significant challenge in treating these infections is the formation of biofilms, which are inherently resistant to many conventional antifungal agents. mdpi.com
Research has explored the potential of chromone (B188151) derivatives as antifungal agents. One study on chromanone A and its related compounds, including 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, demonstrated significant activity against C. albicans. rsc.orgresearchgate.net This compound exhibited a minimum inhibitory concentration (MIC) of 7.8 μg/mL and was found to inhibit key virulence factors, such as adherence to epithelial cells, secretion of phospholipases, and the formation of germ tubes and hyphae. rsc.orgresearchgate.net Furthermore, it completely inhibited the growth of C. albicans in preformed biofilms at a concentration of 62.5 μg/mL. rsc.orgresearchgate.net
Flavonoids, which share structural similarities with chromones, have also been investigated for their antifungal properties against C. albicans. nih.gov These studies highlight the potential of this class of compounds in developing new antifungal therapies to combat drug-resistant fungal infections. nih.gov
Table 2: Antifungal Activity of a Related Chromone Derivative
| Compound | Fungal Strain | Key Findings | Reference |
|---|---|---|---|
| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | MIC: 7.8 μg/mL; Inhibited virulence factors; Inhibited growth in preformed biofilms at 62.5 μg/mL. | rsc.orgresearchgate.net |
In Vitro Antioxidant Activity Evaluation
Free Radical Scavenging Potentials (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to evaluate the antioxidant capacity of compounds. biotech-asia.orgmdpi.comnih.gov The principle of this assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. biotech-asia.orgmdpi.com
The free radical scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. protocols.io This allows for the quantification and comparison of the antioxidant potential of different substances. protocols.ioresearchgate.net
While specific DPPH assay results for this compound were not found in the search results, the general methodology is well-established. The assay involves mixing the test compound with a methanolic solution of DPPH and measuring the absorbance after a specific incubation period. protocols.io Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used as standard positive controls in this assay. biotech-asia.org The antioxidant potential of various natural and synthetic compounds, including those with structures related to chromenes, has been successfully evaluated using this method. biotech-asia.orgnih.govresearchgate.net
In Vitro Enzyme Inhibition Studies
Monoamine Oxidase (MAO) Inhibition (Isoforms A and B)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. frontiersin.orgmdpi.com Inhibitors of these enzymes are used in the treatment of neurological disorders such as Parkinson's disease and depression. frontiersin.orgmdpi.com MAO-A inhibitors are primarily effective for depression, while MAO-B inhibitors are used for Parkinson's disease. nih.gov
Coumarin and chalcone (B49325) derivatives, which are structurally related to this compound, have been investigated as potential MAO inhibitors. frontiersin.orgnih.gov Studies on methoxy-substituted chalcones have shown that they can be selective and reversible inhibitors of human MAO-B (hMAO-B). nih.gov For example, one of the most potent compounds in a series of methoxylated chalcones displayed an IC50 value of 0.29 μM for hMAO-B. nih.gov
Similarly, 3-phenylcoumarin (B1362560) derivatives have been identified as a promising scaffold for developing potent MAO-B inhibitors. frontiersin.org The presence of a methoxy group can influence the inhibitory activity of these compounds. frontiersin.org While direct studies on this compound as a MAO inhibitor are not detailed in the provided search results, the established activity of related methoxy-substituted heterocyclic compounds suggests this as a potential area for investigation.
Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzyme acetylcholinesterase (AChE). d-nb.infonih.gov These inhibitors are the primary symptomatic treatment for Alzheimer's disease. nih.govmdpi.com
The inhibitory effect of various compounds on cholinesterases is often evaluated to discover new therapeutic agents for neurodegenerative diseases. mdpi.com The presence of a methoxy group in a molecule can influence its cholinesterase inhibitory activity. For some compounds, the presence of a methoxy group has been associated with good activity, while for others, it can lead to a decrease in inhibition. mdpi.com For example, in a study of various natural compounds, the presence of a methoxy group on certain ring structures was correlated with notable cholinesterase inhibition. mdpi.com
While specific data on the cholinesterase inhibitory potential of this compound is not available in the provided search results, the known activity of other methoxy-containing compounds suggests that it could be a candidate for such investigations.
Carbonic Anhydrase Inhibition
Extensive literature searches did not yield specific research findings or data on the in vitro biological activity of this compound as a carbonic anhydrase (CA) inhibitor. While the broader class of coumarin derivatives has been investigated for this activity, no studies focusing on or including this compound were identified.
Coumarins are recognized as a class of CA inhibitors with a distinct mechanism of action. nih.gov Unlike classical sulfonamide inhibitors, coumarins are believed to act as prodrugs that are hydrolyzed by the esterase activity of the CA enzyme to their corresponding 2-hydroxycinnamic acid derivatives, which then bind to the enzyme's active site. nih.gov The inhibitory activity and isoform selectivity of coumarin derivatives can be influenced by the nature and position of substituents on the coumarin ring. mdpi.comrsc.orgbiointerfaceresearch.com
Research into the structure-activity relationships (SAR) of coumarin derivatives has shown that various substituents, including electron-donating and electron-withdrawing groups, can modulate their inhibitory potency against different CA isoforms. mdpi.comrsc.org For instance, studies on other substituted coumarins have demonstrated that the introduction of different functional groups can lead to potent and selective inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII. nih.govresearchgate.net An in silico study suggested that the introduction of a nitro group at certain positions might not enhance the interaction with carbonic anhydrases, while substitutions at other positions could be more favorable. biointerfaceresearch.com However, without experimental data for this compound, its specific activity and the combined effect of the 8-methoxy and 3-nitro groups remain undetermined.
Due to the absence of specific research on this compound's interaction with carbonic anhydrases, no data tables on its inhibitory activity (e.g., IC₅₀ or Kᵢ values) against any CA isoforms can be provided. Further experimental studies are required to elucidate the potential carbonic anhydrase inhibitory properties of this specific compound.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or DNA. This method is instrumental in understanding the non-covalent interactions that govern the binding process.
Prediction of Binding Modes, Affinities, and Interaction Energies with Target Proteins (e.g., DNA, Enzymes)
Molecular docking simulations have been employed to predict the binding modes and affinities of coumarin (B35378) derivatives with various biological targets. For instance, studies on compounds structurally similar to "8-methoxy-3-nitrochromen-2-one" have revealed their potential to interact with enzymes. A study on 2-Benzo mdpi.comarabjchem.orgdioxol-5-yl-8-methoxy-3-nitro-2H-chromene, a related compound, demonstrated its interaction with fungal enzymes, showing binding energies that indicate a notable affinity.
Coumarin derivatives have also been investigated for their ability to bind to DNA. The primary modes of interaction are typically intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where it sits in the minor or major groove of the DNA double helix. researchgate.netnih.gov The binding constant (Kb) is a measure of the strength of this interaction. For some coumarin derivatives, Kb values have been determined to be in the range of 10^4 to 10^5 M-1, suggesting a moderate binding strength to DNA. arabjchem.orgresearchgate.net In silico molecular docking studies have often corroborated experimental findings, indicating that many coumarin derivatives favor binding to the minor groove of DNA. researchgate.netnih.gov
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Squalene Synthase (SS) | -8.6 to -10.3 |
| Lanosterol-14α Demethylase (14α DM) | -8.7 to -9.7 |
Identification of Key Binding Sites and Residues
A critical aspect of molecular docking is the identification of the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex. For the related compound 2-Benzo mdpi.comarabjchem.orgdioxol-5-yl-8-methoxy-3-nitro-2H-chromene, docking studies revealed conventional hydrogen bond formation with the ARG385 residue in the active site of lanosterol 14-alpha demethylase. Other coumarin derivatives have shown interactions with residues such as GLY472 and TYR126 in the same enzyme.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are based on the principles of quantum mechanics and can accurately predict various molecular properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties (e.g., Atomic Charges, HOMO-LUMO Analysis)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can be used to optimize the molecular geometry of "this compound" to its lowest energy conformation. Furthermore, DFT is employed to determine key electronic properties such as atomic charges, which indicate the distribution of electrons within the molecule, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For derivatives of 3-acetyl-8-methoxy-coumarin, DFT calculations have determined HOMO and LUMO energy levels. For example, 3-acetyl-8-methoxy-coumarin has a calculated HOMO-LUMO gap of approximately 3.956 eV, while a dibromoacetyl derivative has a smaller gap of 3.696 eV, indicating higher reactivity. asianpubs.org These calculations show that the HOMO is often localized on the benzene (B151609) ring, while the LUMO is distributed over the entire coumarin moiety, suggesting an efficient intramolecular charge transfer upon electronic transition. asianpubs.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-acetyl-8-methoxy-coumarin | -6.350 | -2.394 | 3.956 |
| 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin | -6.210 | -2.514 | 3.696 |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity and reaction mechanisms. MEDT focuses on the changes in electron density along a reaction pathway, providing a more intuitive understanding of chemical reactions compared to older models. MEDT has been successfully applied to elucidate the mechanisms of various organic reactions, including electrophilic aromatic substitution reactions. For instance, a MEDT study on the nitration of coumarin in sulfuric acid revealed that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral cationic intermediate. mdpi.com This type of analysis can be instrumental in understanding the synthesis and reactivity of "this compound".
Molecular Mechanics (MM) and Force Field Parameterization for Conformational Analysis
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. It is particularly useful for studying the conformational flexibility of larger molecules, a task that can be computationally expensive with quantum mechanical methods. A key component of MM is the force field, which is a set of parameters that define the potential energy of a system as a function of its atomic coordinates.
The conformational analysis of coumarin derivatives is important as the three-dimensional shape of a molecule can significantly influence its biological activity. The orientation of substituent groups, such as the methoxy (B1213986) and nitro groups in "this compound," can affect how the molecule interacts with its biological targets. Molecular mechanics simulations can be used to explore the different possible conformations of the molecule and identify the most stable ones.
A significant challenge in MM simulations is the availability of accurate force field parameters, especially for novel or less common molecules. The process of developing these parameters, known as force field parameterization, often involves fitting the MM potential energy function to high-level quantum mechanical calculations or experimental data. For complex molecules, this can be a non-trivial task. The accuracy of conformational analysis heavily relies on the quality of the force field used.
Rational Design Principles for the Synthesis of Novel Derivatives with Enhanced Activities
The rational design of novel derivatives of this compound is a strategic approach aimed at optimizing its therapeutic potential by modifying its chemical structure to enhance biological activities. This process is heavily reliant on computational chemistry and a thorough understanding of structure-activity relationships (SAR). By identifying the key structural features that govern the molecule's efficacy and selectivity, researchers can introduce targeted modifications to develop new compounds with improved performance.
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in exploring the antimicrobial effects of 3-nitrocoumarins and related compounds. nih.gov These computational models help to elucidate the molecular properties that determine the biological activity of this class of compounds. nih.gov For instance, the degree of hydrolytic instability has been identified as a significant descriptor in models of antimicrobial activity. nih.gov Such insights allow for the in silico screening of virtual compounds, enabling the pre-selection of derivatives with a higher probability of exhibiting the desired biological profile before engaging in synthetic efforts. nih.gov
A primary principle in the rational design of coumarin derivatives involves the strategic placement of various substituents on the coumarin scaffold. The nature and position of these substituents can significantly influence the compound's biological activity. For example, in the context of antibacterial agents, studies on 3-arylcoumarins have highlighted the importance of the substitution pattern for activity against Staphylococcus aureus. tandfonline.comresearchgate.net The presence of a nitro group at the C6 position has been shown to be crucial for antibacterial activity, while an amino group in the same position can diminish it. tandfonline.com This suggests that for this compound, further modifications to the benzo ring, while preserving the essential 3-nitro group, could be a fruitful avenue for developing potent antibacterial agents.
Furthermore, the introduction of electron-withdrawing groups has been observed to positively influence the antifungal activity of hydroxycoumarins. mdpi.com This principle can be extrapolated to the design of this compound derivatives. The existing nitro group at the C3 position is a strong electron-withdrawing group, which is a favorable feature. To potentially enhance antifungal properties, the introduction of additional electron-withdrawing substituents, such as halogens or other nitro groups, on the coumarin's aromatic ring could be explored.
Computational docking studies are another cornerstone of rational drug design, providing insights into the potential binding interactions between a ligand and a biological target. For coumarin derivatives designed as anticancer agents, docking studies can help in identifying key interactions with target enzymes like β-tubulin, sulfatase, or aromatase. mdpi.com For example, the design of novel 8-methoxycoumarin-3-carboxamides as anticancer agents has been guided by their potential to interact with specific biological targets. researchgate.netnih.gov This approach allows for the design of derivatives of this compound that are tailored to bind with high affinity and selectivity to a specific cancer-related protein, thereby enhancing their therapeutic effect.
The following table summarizes key structure-activity relationship findings that can guide the rational design of novel this compound derivatives:
| Structural Modification | Target Activity | Rationale/Key Findings |
| Introduction of a nitro group at C6 | Antibacterial | The nitro substituent at the C6 position is often essential for antibacterial activity in 3-arylcoumarins. tandfonline.com |
| Addition of electron-withdrawing groups | Antifungal | Electron-withdrawing groups on the coumarin ring can enhance antifungal activity. mdpi.com |
| Conversion of the 3-nitro group to a 3-carboxamide | Anticancer | 8-methoxycoumarin-3-carboxamide derivatives have shown notable cytotoxicity against cancer cell lines. mdpi.comresearchgate.netnih.gov |
| Halogenation of the benzo ring | Anticancer | Bromination of 8-methoxycoumarin derivatives has been explored in the synthesis of potential anti-breast cancer agents. mdpi.com |
By integrating these rational design principles, which are derived from a combination of computational modeling and empirical SAR studies of related coumarin compounds, it is possible to systematically design and synthesize novel derivatives of this compound with potentially enhanced and more selective biological activities.
Future Research Trajectories for 8 Methoxy 3 Nitrochromen 2 One
Discovery of Novel Synthetic Transformations and Reaction Catalysis
The 3-nitrochromene scaffold is a valuable building block for creating a variety of chromene and chromane (B1220400) derivatives due to its high and versatile reactivity. chim.itresearchgate.net Future research will likely focus on discovering new synthetic transformations and catalytic processes involving 8-methoxy-3-nitrochromen-2-one and related compounds.
The reactivity of the 3-nitrochromene core is largely attributed to the nitroalkene moiety, which makes it an excellent Michael acceptor. chim.it This property allows for a wide range of conjugate addition reactions with various nucleophiles. chim.itresearchgate.net Research has explored the use of different catalysts, including inorganic and organic bases, to facilitate these additions. For instance, while bases like NaOAc and K2CO3 were found to be inefficient for the conjugate addition of isobutyraldehyde (B47883) to 3-nitro-2H-chromene, secondary amines like piperidine (B6355638) and pyrrolidine (B122466) showed improved yields. researchgate.net The combination of proline and NaOAc has also been identified as an efficient catalytic system for this type of transformation. researchgate.net
Future investigations could explore a broader range of catalysts, including organocatalysts and metal-based catalysts, to enhance the efficiency and stereoselectivity of these reactions. mdpi.com For example, chiral catalysts have been used in the enantioselective synthesis of 3-nitro-2H-chromenes. chim.it The development of novel multicomponent reactions starting from simple, commercially available materials also presents a promising avenue for the efficient, one-pot synthesis of complex triazolochromenes. nih.gov Such strategies can improve reaction yields and provide access to new, biologically relevant structures. nih.gov
Furthermore, exploring reactions beyond conjugate additions, such as cycloadditions, oxidations, and reductions, will continue to be a significant area of research. chim.itresearchgate.net For example, 3-nitrochromenes can undergo [3+2]-cycloaddition reactions with azomethine ylides. chim.it The reduction of the nitro group can lead to the formation of 3-aminochromans, which have shown potential as antidiabetic agents. chim.it
Table 1: Catalysts and Conditions in Transformations of 3-Nitrochromenes
| Reaction Type | Reactants | Catalyst/Conditions | Outcome | Reference |
| Conjugate Addition | 3-nitro-2H-chromene, isobutyraldehyde | Piperidine | Improved yield of trans-3-nitro-4-substituted chromane | researchgate.net |
| Conjugate Addition | 3-nitro-2H-chromene, isobutyraldehyde | Proline, NaOAc | Efficient formation of trans-3-nitro-4-substituted chromane | researchgate.net |
| Cycloaddition | Racemic 3-nitro-2H-chromenes, azomethine ylides | Takemoto's catalyst | Asymmetric kinetic resolution | chim.it |
| Multicomponent Reaction | Salicylaldehydes, nitroalkenes, organic azides | Metal-free, one-pot | Fully substituted triazolochromenes | nih.gov |
| Reduction | 3-nitrochromenes | Zn/AcOH | Chromenoisoquinolines | researchgate.net |
Advanced Computational Modeling for Precise Prediction of Biological Activities and Molecular Interactions
Recent advancements in computational modeling offer powerful tools for predicting the biological activities and understanding the molecular interactions of compounds like this compound. nih.gov These in silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are becoming increasingly integral to drug discovery and development. researchgate.net
Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a target protein. mdpi.comajchem-a.com This allows researchers to identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for biological activity. mdpi.com For instance, docking studies on coumarin-triazole-isatin hybrids have revealed their binding modes within the active site of butyrylcholinesterase, explaining their inhibitory mechanism. mdpi.com Similarly, the interactions of diphenylquinoxaline-6-carbohydrazide hybrids with α-glucosidase have been elucidated through molecular docking, correlating well with experimental inhibitory activities. nih.gov
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By analyzing various molecular descriptors, such as lipophilicity (logP) and polar surface area, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. vulcanchem.com
For this compound and its derivatives, future computational work could focus on:
Target Identification: Using inverse docking approaches to screen for potential biological targets.
Mechanism of Action: Employing molecular dynamics simulations to study the conformational changes in both the ligand and the target protein upon binding, providing a more dynamic picture of the interaction. dntb.gov.ua
ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com
Table 2: Application of Computational Modeling in Drug Discovery
| Modeling Technique | Application | Example | Reference |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein. | Elucidating the interaction of coumarin (B35378) hybrids with butyrylcholinesterase. | mdpi.com |
| QSAR | Correlates chemical structure with biological activity. | Predicting the bioactivity of nitro-substituted coumarins. | |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Studying the interaction of an antiviral drug with DNA. | dntb.gov.ua |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Assessing the properties of novel benzo[f]chromene derivatives. | mdpi.com |
Exploration of Undiscovered In Vitro Biological Applications and Mechanism of Action Studies
The coumarin scaffold and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgresearchgate.netfrontiersin.org Future research on this compound will undoubtedly delve into unexplored in vitro biological applications and detailed mechanism of action studies.
A significant body of research already points to the anticancer potential of nitrochromene derivatives. nih.gov For example, a series of 2-aryl-3-nitro-2H-chromenes, including a methoxy-substituted analog, exhibited potent cytotoxic activity against breast cancer cell lines, with some compounds being significantly more potent than the standard drug etoposide (B1684455). nih.gov The mechanism of cell death was identified as apoptosis, confirmed by morphological and biochemical assays such as caspase-3 activation. nih.gov Coumarins can induce apoptosis through various pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. frontiersin.org They can also affect key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. frontiersin.org
Beyond cancer, the antimicrobial properties of nitrochromenes are also a promising area for future investigation. Halogenated 3-nitro-2H-chromenes have demonstrated potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com Given the urgent need for new antibiotics, screening this compound and its derivatives against a broad panel of pathogenic bacteria and fungi is a logical next step.
Future in vitro studies should aim to:
Screen against diverse cell lines and pathogens: To identify new therapeutic areas where this compound may be effective.
Elucidate detailed mechanisms of action: Using techniques like Western blotting to probe effects on specific signaling pathways, and enzyme inhibition assays to identify direct molecular targets. For example, some coumarins are known to inhibit carbonic anhydrase isozymes that are overexpressed in tumors. frontiersin.org
Investigate potential for combination therapy: Assessing whether this compound can synergize with existing drugs to enhance their efficacy or overcome resistance.
Table 3: Investigated Biological Activities of Nitrochromene Derivatives
| Biological Activity | Compound Class | Key Findings | Reference |
| Anticancer | 2-Aryl-3-nitro-2H-chromenes | Potent cytotoxicity against breast cancer cells (e.g., MCF-7); induction of apoptosis via caspase-3 activation. | nih.gov |
| Antibacterial | Halogenated 3-nitro-2H-chromenes | Potent activity against multidrug-resistant S. aureus and S. epidermidis. | mdpi.com |
| Antileishmanial | 3-Nitro-chromene derivatives | Effective against both promastigote and amastigote forms of Leishmania donovani. | researchgate.net |
| Anti-inflammatory | 4-Hydroxy-7-methoxy-3-nitrocoumarin (B2685137) | Reduction of nitric oxide and prostaglandin (B15479496) E2 production; inhibition of NF-κB activation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
